molecular formula C11H11F2NO B6240480 rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis CAS No. 2375248-10-3

rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis

Cat. No.: B6240480
CAS No.: 2375248-10-3
M. Wt: 211.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and a phenylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical addition reaction using difluoromethyl iodide and a suitable radical initiator.

    Amidation Reaction: The final step involves the amidation of the cyclopropane carboxylic acid with aniline to form the phenylcarboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones.

    Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Difluoromethyl ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique properties due to the presence of the difluoromethyl group.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity. The cyclopropane ring provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(trifluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis
  • rac-(1R,2S)-2-(methyl)-N-phenylcyclopropane-1-carboxamide, cis
  • rac-(1R,2S)-2-(ethyl)-N-phenylcyclopropane-1-carboxamide, cis

Uniqueness

rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.

Properties

CAS No.

2375248-10-3

Molecular Formula

C11H11F2NO

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.